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1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B2814669
CAS No.: 1354705-63-7
M. Wt: 264.11
InChI Key: JOZBODAQUORXTN-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole-containing compounds are integral to numerous scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.commdpi.com Their widespread significance stems from their diverse biological activities and versatile chemical nature. wisdomlib.orgnumberanalytics.comglobalresearchonline.net Pyrazole derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comwisdomlib.orgnumberanalytics.com

The pyrazole ring is a highly versatile building block in synthetic organic chemistry. researchgate.netmdpi.com Its reactivity allows for functionalization at various positions, enabling the creation of a vast library of derivatives. globalresearchonline.net The presence of two nitrogen atoms, one acting as a proton donor (pyrrole-like) and the other as a proton acceptor (pyridine-like), imparts unique chemical characteristics to the ring. mdpi.comglobalresearchonline.net This duality facilitates a range of reactions, making pyrazoles valuable starting materials for the synthesis of more complex heterocyclic systems. researchgate.net

The history of pyrazole chemistry dates back to the late 19th century. numberanalytics.comnumberanalytics.com The term "pyrazole" was first coined by Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org One of the classical methods for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898. wikipedia.org Since its discovery, the field has evolved significantly, with the development of numerous synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole derivatives. numberanalytics.com The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.govwikipedia.org

Overview of Halogenated Pyrazole Derivatives

The introduction of halogen atoms into the pyrazole ring dramatically influences its chemical and physical properties. Halogenated pyrazoles are key intermediates in the synthesis of a wide array of functionalized molecules.

Halogenation is a fundamental transformation in organic synthesis that involves the introduction of one or more halogen atoms into a molecule. numberanalytics.com This process can significantly alter the electronic properties, lipophilicity, and reactivity of a compound. numberanalytics.com In heterocyclic chemistry, halogenation serves to create reactive handles for further chemical modifications, such as cross-coupling reactions, which are instrumental in the construction of complex molecular architectures. jk-sci.com The introduction of halogens can enhance the biological activity of molecules, a strategy frequently employed in drug discovery. numberanalytics.commt.com

Among the halogenated pyrazoles, 4-iodopyrazoles are particularly valuable synthetic intermediates. researchgate.net The iodine atom at the 4-position of the pyrazole ring is readily displaced or can participate in various coupling reactions, making these compounds versatile precursors for the synthesis of highly functionalized pyrazole derivatives. researchgate.netnih.gov The synthesis of 4-iodopyrazoles can be achieved through various methods, including the direct iodination of pyrazoles. google.comresearchgate.net

Structural Context of 1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole within the Pyrazole Class

This compound, with the CAS number 1354705-63-7, is a substituted pyrazole. bldpharm.com Its structure is defined by the core 1H-pyrazole ring, which is substituted at three positions:

A sec-butyl group is attached to one of the nitrogen atoms (position 1).

An iodine atom is located at position 4 of the pyrazole ring.

A methyl group is attached to position 5 of the pyrazole ring.

FeatureDescription
Core Structure1H-Pyrazole
Substituent at N1sec-Butyl
Substituent at C4Iodine
Substituent at C5Methyl
CAS Number1354705-63-7

Unique Substitution Pattern and Stereochemical Considerations

The substitution pattern of this compound is notable for several reasons. The substituents are distributed across the pyrazole ring, influencing its electronic and steric properties. The sec-butyl group at the N1 position is a bulky alkyl group that can sterically hinder interactions at the adjacent C5 position. The methyl group at C5 is an electron-donating group, which can impact the electron density of the pyrazole ring. nih.gov The iodine atom at the C4 position is an interesting feature, as halogens can exhibit both inductive electron-withdrawing and resonance electron-donating effects. The C-I bond also provides a potential site for further chemical transformations, such as cross-coupling reactions.

A crucial aspect of this molecule is the presence of a chiral center in the sec-butyl group, specifically at the carbon atom attached to the N1 position of the pyrazole ring. This means that this compound can exist as a pair of enantiomers, (R)-1-(sec-butyl)-4-iodo-5-methyl-1H-pyrazole and (S)-1-(sec-butyl)-4-iodo-5-methyl-1H-pyrazole. The stereochemistry of this chiral center can have a significant impact on the molecule's interaction with other chiral molecules and its behavior in chiral environments. The separation and characterization of individual enantiomers of chiral N-substituted pyrazoles can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). acs.orgnih.gov

Aromaticity and Tautomeric Properties of Pyrazole Ring Systems

The pyrazole ring is inherently aromatic, a property that is central to its stability and chemical behavior. beilstein-journals.orgbritannica.com The aromatic sextet is formed by the p-orbitals of the three carbon atoms and the two nitrogen atoms, with one nitrogen atom contributing two electrons to the π-system.

A key feature of unsubstituted or N-H pyrazoles is the phenomenon of annular prototropic tautomerism, where a proton can migrate between the two nitrogen atoms (N1 and N2). mdpi.comresearchgate.net This results in two tautomeric forms that are in equilibrium. However, in the case of this compound, the presence of the sec-butyl group at the N1 position precludes this type of tautomerism. The alkylation of one of the nitrogen atoms "fixes" the structure, preventing the proton migration that is characteristic of N-unsubstituted pyrazoles. nih.gov Therefore, this compound exists as a single constitutional isomer with respect to the position of the substituents on the pyrazole ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13IN2 B2814669 1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole CAS No. 1354705-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZBODAQUORXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactivity and Chemical Transformations of 1 Sec Butyl 4 Iodo 5 Methyl 1h Pyrazole

Elucidating the Reactivity of the C4-Iodo Substituent

The carbon-iodine (C-I) bond at the C4 position is the primary locus of reactivity in 1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole. The high polarizability and relative weakness of the C-I bond make the iodine atom an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions. This feature allows for the facile introduction of a diverse range of substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-iodopyrazoles are excellent substrates for these transformations. The C4-iodo substituent of this compound readily participates in oxidative addition to a palladium(0) complex, initiating the catalytic cycle. youtube.com

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the pyrazole (B372694) C4 position and an organic group from a boronic acid or ester. The reaction of 4-iodopyrazoles with arylboronic acids under classical Suzuki-Miyaura conditions, typically using a palladium catalyst like Pd(PPh₃)₄, proceeds efficiently to yield 4-arylpyrazoles. nih.govnih.gov For this compound, this provides a direct route to 4-aryl-5-methyl-1-(sec-butyl)pyrazoles, which are scaffolds of pharmaceutical interest. The reaction is generally tolerant of various functional groups on the boronic acid partner. More acidic substrates can sometimes exhibit slower reaction rates under typical Suzuki-Miyaura conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 4-iodopyrazole (B32481) with terminal alkynes, creating a C(sp²)-C(sp) bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of N-protected 4-iodopyrazoles with terminal alkynes like phenylacetylene (B144264) has been shown to proceed successfully under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] to afford 4-alkynylpyrazoles in good yields. researchgate.netresearchgate.net This methodology allows for the synthesis of 4-(alkynyl)-1-(sec-butyl)-5-methyl-1H-pyrazoles, which are valuable precursors for more complex heterocyclic systems. clockss.org

Heck Reaction: The Heck-Mizoroki reaction involves the coupling of the 4-iodopyrazole with an alkene to form a new C-C bond, resulting in a 4-alkenylpyrazole. clockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they react with various alkenes in the presence of a palladium catalyst. The choice of ligand is crucial, with P(OEt)₃ often being suitable for this transformation. clockss.org The reaction with acrylates tends to give high yields, providing a pathway to functionalized pyrazole-4-acrylates. clockss.org

ReactionCoupling PartnerTypical Catalyst SystemExpected Product with this compoundReference
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)1-(sec-Butyl)-5-methyl-4-aryl-1H-pyrazole nih.govnih.gov
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N)1-(sec-Butyl)-4-(alkynyl)-5-methyl-1H-pyrazole organic-chemistry.orgresearchgate.net
HeckAlkene (CH₂=CHR')Pd(OAc)₂, Ligand (e.g., P(OEt)₃), Base1-(sec-Butyl)-4-(alkenyl)-5-methyl-1H-pyrazole clockss.org

Chemoselective Transformations Involving the Carbon-Iodine Bond

The C4-I bond exhibits high chemoselectivity in reactions. In molecules containing multiple halogen substituents, the reactivity towards palladium-catalyzed coupling generally follows the order I > Br > Cl. This allows for selective functionalization of the C4 position in the presence of other, less reactive halogens. Furthermore, in reactions involving poly-iodinated substrates, the steric environment plays a key role in directing regioselectivity. The coupling often occurs preferentially at the less sterically hindered iodine substituent. nih.gov For this compound, the C-I bond is the most reactive site for such transformations, allowing for precise modification of the pyrazole core without affecting the N-alkyl or C-methyl groups under typical cross-coupling conditions.

Nucleophilic Aromatic Substitution Pathways on Halogenated Pyrazoles

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike electrophilic aromatic substitution, SNAr requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), the stability of which is crucial for the reaction to occur. masterorganicchemistry.com

For halogenated pyrazoles, SNAr is less common than cross-coupling reactions. The pyrazole ring is inherently electron-rich, which disfavors the formation of the required anionic intermediate. SNAr reactions typically require strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the Meisenheimer complex. masterorganicchemistry.com In this compound, the ring is substituted with electron-donating alkyl groups (sec-butyl and methyl), which further deactivates the ring towards nucleophilic attack. Consequently, displacing the C4-iodo substituent via an SNAr mechanism is mechanistically unfavorable. While some examples of nucleophilic substitution on activated pyrazole systems exist, for this specific compound, transition metal-catalyzed pathways are overwhelmingly preferred for functionalizing the C4 position. researchgate.netacs.org

Influence of the N1-sec-Butyl Group on Pyrazole Reactivity

Steric and Electronic Effects on Ring System Reactivity and Regioselectivity

The N1-substituent is a key determinant in directing the regioselectivity of reactions involving the pyrazole ring, particularly in N-alkylation of unsubstituted pyrazoles. lookchem.com In the case of this compound, the N1 position is already occupied, precluding further N-substitution.

Steric Effects: The sec-butyl group is a moderately bulky secondary alkyl group. Its presence at the N1 position creates significant steric hindrance around the adjacent N2 and C5 positions. This steric shield can influence the approach of reagents and catalysts. For instance, in reactions involving coordination to the N2 lone pair, the bulk of the sec-butyl group can modulate the binding affinity and geometry of the resulting complex. This steric hindrance is a critical factor in controlling regioselectivity, often favoring reaction at the less hindered C3 and C4 positions of the pyrazole ring. lookchem.comacs.org

Electronic Effects: As an alkyl group, the sec-butyl substituent acts as an electron-donating group (EDG) through induction. This increases the electron density of the pyrazole ring system. An increase in electron density makes the ring more susceptible to electrophilic attack (though the C4 position is already substituted) and less susceptible to nucleophilic attack. mdpi.com This electronic donation also enhances the nucleophilicity of the N2 atom, although this is sterically counteracted as mentioned above. In palladium-catalyzed reactions, the electron-rich nature of the pyrazole ring can facilitate the initial oxidative addition step.

Conformational Analysis and its Impact on Reaction Outcomes

The conformational flexibility of the sec-butyl group can have a subtle but important impact on reaction outcomes. The rotation around the N1-C(sec-butyl) bond leads to different spatial arrangements of the alkyl group relative to the plane of the pyrazole ring. These different conformations can present distinct steric environments to incoming reagents.

Studies on related N-substituted pyrazoles have shown that substituents on the pyrazole ring can influence the preferred conformation of the N1-substituent. nih.gov For this compound, the presence of the adjacent C5-methyl group will likely lead to a preferred conformation where the sec-butyl group is oriented away from the methyl group to minimize steric clash. This preferred orientation can, in turn, influence the stereoselectivity or regioselectivity of reactions by creating a biased environment on one face of the pyrazole ring or by directing the approach of a large reagent or catalyst to a less hindered trajectory. For example, in asymmetric catalysis where the pyrazole acts as a ligand, the specific conformation adopted by the sec-butyl group could be critical in determining the enantiomeric excess of the product.

Substituent GroupPositionEffectInfluence on Reactivity
C4-IodoC4Steric/ElectronicExcellent leaving group in cross-coupling reactions; directs functionalization to C4.
N1-sec-ButylN1StericHinders approach to N2 and C5 positions, influencing regioselectivity.
N1-sec-ButylN1ElectronicElectron-donating, increasing ring electron density and favoring electrophilic attack/oxidative addition.
C5-MethylC5Steric/ElectronicMinor steric hindrance and electron-donating effect; influences conformation of N1-substituent.

Chemical Derivatization and Functional Group Interconversions at the C5-Methyl Position

The methyl group at the C5 position of the pyrazole ring serves as a key handle for a variety of chemical derivatizations and functional group interconversions. These transformations are crucial for synthesizing more complex molecules with potential applications in various fields of chemical research.

Reactions for C-H Bond Activation and Functionalization

The C-H bonds of the C5-methyl group are susceptible to activation, enabling their conversion into a range of functional groups. This functionalization is often achieved through radical-based reactions or transition-metal-catalyzed processes. rsc.org

Halogenation: Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator, can introduce halogen atoms to the methyl group. This reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group, followed by reaction of the resulting benzylic-type radical with a halogen source.

Oxidation: The C5-methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents might yield the corresponding alcohol, while stronger conditions can lead to the carboxylic acid.

Table 1: Representative C-H Functionalization Reactions at the C5-Methyl Position

Reaction Type Reagents and Conditions Product Functional Group
Bromination N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl4, reflux -CH2Br
Chlorination N-Chlorosuccinimide (NCS), Benzoyl Peroxide, CCl4, reflux -CH2Cl
Oxidation to Aldehyde Selenium Dioxide (SeO2), Dioxane, reflux -CHO

Transformations Leading to Complex Pyrazole Architectures

The functionalized C5-methyl group serves as a versatile building block for constructing more intricate molecular scaffolds. The introduced functional groups can participate in a variety of subsequent chemical reactions.

Nucleophilic Substitution: Halogenated methyl groups at the C5 position are excellent electrophiles for nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including azides, cyanides, and various oxygen-, nitrogen-, and sulfur-based nucleophiles. These reactions typically follow an SN2 mechanism.

Wittig and Horner-Wadsworth-Emmons Reactions: When the C5-methyl group is oxidized to an aldehyde, it can undergo olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These transformations are powerful tools for forming carbon-carbon double bonds, enabling the synthesis of pyrazole derivatives with extended conjugation or appended cyclic systems.

Condensation Reactions: A C5-formyl or C5-carboxyl group can participate in condensation reactions to form larger, more complex heterocyclic systems. For example, condensation with hydrazines or other bifunctional nucleophiles can lead to the formation of fused pyrazole ring systems, such as pyrazolo[3,4-d]pyridazines or pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org

Regioselectivity and Stereocontrol in Synthetic Modifications of the Pyrazole Ring

The inherent asymmetry of the this compound ring, along with the presence of various substituents, raises important considerations of regioselectivity and stereocontrol in its synthetic modifications. benthamdirect.com

Regioselectivity: The electronic properties of the pyrazole ring direct the regiochemical outcome of electrophilic and nucleophilic substitution reactions. The nitrogen atoms and the carbon atoms of the pyrazole ring exhibit different nucleophilic and electrophilic characteristics. nih.gov For instance, electrophilic aromatic substitution reactions on the pyrazole ring are influenced by the directing effects of the existing substituents. The bulky sec-butyl group at N1 can sterically hinder reactions at the adjacent C5 position, while the iodo group at C4 can be replaced via various cross-coupling reactions.

Stereocontrol: The presence of a chiral center in the sec-butyl group introduces the element of stereochemistry. Reactions occurring at or near this chiral center, or reactions that create new stereocenters in the molecule, may proceed with some degree of stereoselectivity. For example, the use of chiral catalysts or reagents could potentially lead to diastereoselective or enantioselective transformations of the pyrazole ring or its substituents. While specific examples for this exact molecule are scarce, the principles of asymmetric synthesis are broadly applicable. rsc.orgrwth-aachen.de

Table 2: Factors Influencing Regioselectivity in Pyrazole Ring Modifications

Factor Influence on Reactivity
Electronic Effects The electron-donating nature of the alkyl groups and the electron-withdrawing nature of the iodo group influence the electron density at different positions of the pyrazole ring, directing incoming electrophiles or nucleophiles.
Steric Hindrance The bulky sec-butyl group at the N1 position can sterically block access to the C5 position, favoring reactions at the less hindered C3 position or at the N2 atom.
Directing Groups Existing functional groups on the pyrazole ring can direct incoming reagents to specific positions.

| Reaction Conditions | The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome of a reaction. |

Theoretical and Computational Studies on 1 Sec Butyl 4 Iodo 5 Methyl 1h Pyrazole and Pyrazole Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules like 1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole. eurasianjournals.com These methods provide a detailed understanding of molecular geometry, orbital energies, and charge distributions, which are crucial for predicting chemical reactivity and potential applications in material science and pharmacology. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, and it is frequently applied to pyrazole (B372694) derivatives. eurasianjournals.comnih.gov By employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), researchers can optimize the molecular geometry to find the most stable conformation of a molecule. nih.govnih.gov For pyrazole derivatives, DFT calculations can determine key structural parameters like bond lengths and angles, which often show good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Calculated Geometrical Parameters for a Representative N-Substituted Pyrazole Derivative using DFT (B3LYP/6-311++G(d,p)).
ParameterBond/AngleCalculated Value
Bond LengthN1-N21.37 Å
Bond LengthN2-C31.33 Å
Bond LengthC3-C41.42 Å
Bond LengthC4-C51.36 Å
Bond LengthC5-N11.35 Å
Bond AngleC5-N1-N2112.5°
Bond AngleN1-N2-C3105.0°
Bond AngleN2-C3-C4111.0°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These descriptors, defined within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. scielo.org.mx

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential. globalresearchonline.net

For this compound, analysis of the FMOs would indicate that the HOMO is likely distributed over the electron-rich pyrazole ring and the iodine atom, while the LUMO may be localized over the π-system of the ring. A low HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to charge transfer interactions. irjweb.com

Table 2: Calculated Quantum Chemical Descriptors for a Pyrazole Derivative.
ParameterValue (eV)
EHOMO-6.29
ELUMO
Energy Gap (ΔE)4.48
Ionization Potential (I)6.29
Electron Affinity (A)1.81
Electronegativity (χ)4.05
Chemical Hardness (η)2.24
Chemical Softness (S)0.22
Electrophilicity Index (ω)3.66

The distribution of electron density in a molecule is crucial for understanding its chemical behavior. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. libretexts.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. libretexts.orgresearchgate.net

For a pyrazole derivative, the MEP map would likely show negative potential around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atom on the pyrrole-like nitrogen (in unsubstituted pyrazoles) would show a positive potential. researchgate.net In this compound, the iodine atom would also influence the electrostatic potential significantly.

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate partial atomic charges. scielo.org.mxresearchgate.net These charges provide a quantitative measure of the electron distribution among the atoms in the molecule, helping to identify reactive sites. irjweb.com NBO analysis also provides information about intramolecular interactions, charge delocalization, and the stability of the molecule. tandfonline.com

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into the static properties of molecules, molecular modeling and dynamics simulations explore their dynamic behavior. eurasianjournals.com These techniques are vital for studying the conformational flexibility and intermolecular interactions of complex molecules like N-substituted pyrazoles. eurasianjournals.comnih.gov

N-substituted pyrazoles, such as this compound, possess conformational flexibility due to the rotation around single bonds, particularly within the sec-butyl group. Exploring the conformational space is essential to identify the lowest energy conformers and understand how the molecule's shape influences its interactions. nih.gov Theoretical studies on substituted pyrazoles have shown that the bulkiness and electronic nature of substituents on the ring can significantly affect the stability of different conformers. nih.gov Molecular dynamics simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape and the transitions between different stable states. researchgate.netnih.gov

The pyrazole ring is capable of participating in intermolecular hydrogen bonds, acting as both a hydrogen bond donor (via the N-H group in unsubstituted pyrazoles) and an acceptor (via the sp²-hybridized nitrogen atom). nih.gov These interactions are fundamental to the structure of pyrazole-containing materials in the solid state and in solution. tandfonline.commdpi.com Computational studies can model these hydrogen bonds, calculating their strength and geometric parameters. tandfonline.com

Proton transfer is another key process in pyrazole chemistry, especially in tautomerism and reaction mechanisms. nih.gov Theoretical calculations can elucidate the energy barriers and pathways for both intramolecular and intermolecular proton transfer events. nih.govmdpi.com For instance, in systems where pyrazole acts as a ligand in metal complexes, proton-coupled electron transfer (PCET) can be a crucial mechanistic step, which can be investigated using DFT. mdpi.com While this compound lacks an N-H bond for donation, its N2 atom remains a potent hydrogen bond acceptor, a feature that can be thoroughly studied using computational methods to understand its interactions with other molecules.

Structure-Reactivity Relationship (SRR) Modeling

Theoretical and computational studies are instrumental in understanding the chemical behavior of pyrazole derivatives. For this compound, Structure-Reactivity Relationship (SRR) modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful approach to correlate its structural features with its chemical reactivity and biological activity. Although direct SRR modeling studies on this specific compound are not extensively documented, the principles from research on other pyrazole derivatives can be applied to predict its behavior.

QSAR models are mathematical equations that relate the chemical structure of a compound to its properties. nih.govacs.org These models are developed by analyzing a series of related compounds and identifying the structural descriptors that influence their activity. shd-pub.org.rsmdpi.com For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their efficacy as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase and acetylcholinesterase. nih.govshd-pub.org.rs These studies often employ methods like multiple linear regression (MLR) and partial least squares (PLS) to build the models. acs.org

Quantitative Prediction of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools for the quantitative prediction of reaction pathways and regioselectivity in the synthesis of pyrazole derivatives. mdpi.com The formation of the pyrazole ring itself, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can lead to regioisomers. acs.org Theoretical calculations can be employed to predict the favored regioisomer in the synthesis of substituted pyrazoles. nih.gov

For instance, in the synthesis of N-substituted pyrazoles, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different products. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism, including the transition states for the formation of both possible regioisomers. nih.gov By comparing the activation energies of the competing pathways, the predominant product can be predicted. mdpi.com Studies have shown that the use of specific solvents, such as fluorinated alcohols, can dramatically increase the regioselectivity in pyrazole formation, a phenomenon that can be rationalized through computational modeling of solvent-reactant interactions. acs.org

In the case of synthesizing this compound, computational methods could be used to predict the regioselectivity of the reaction between a suitable β-diketone precursor and sec-butylhydrazine (B1332173). Furthermore, the iodination of the pyrazole ring at the 4-position is a key synthetic step. Theoretical calculations can elucidate the mechanism of this electrophilic substitution reaction and explain the observed regioselectivity. The electronic properties of the pyrazole ring, influenced by the sec-butyl and methyl substituents, can be calculated to determine the most nucleophilic position, which is expected to be the site of iodination.

Theoretical Insights into Tautomeric Equilibria and Reaction Mechanisms

Pyrazole and its derivatives can exist in different tautomeric forms, which can significantly influence their chemical reactivity and biological activity. nih.govnumberanalytics.com Annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key aspect of pyrazole chemistry. nih.gov

Theoretical calculations, particularly using DFT methods, have been extensively used to study the tautomeric equilibria of pyrazoles. nih.govresearchgate.net These studies can predict the relative stabilities of the different tautomers in the gas phase and in solution. nih.gov The nature and position of substituents on the pyrazole ring have a profound impact on the tautomeric preference. researchgate.net Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups may favor another. researchgate.net For N-unsubstituted pyrazoles, computational studies can also model the energy barrier for the interconversion between tautomers. nih.gov

For a hypothetical N-unsubstituted precursor to this compound (i.e., 4-iodo-5-methyl-1H-pyrazole), computational studies could predict the favored tautomeric form. This is crucial as the subsequent N-alkylation with a sec-butyl group would occur on the more stable or more reactive tautomer, thus influencing the final product. Furthermore, understanding the tautomerism of pyrazole-based systems is essential for interpreting their spectroscopic data and for predicting their interactions with biological targets. nih.govmdpi.com

Computational Studies to Elucidate Mechanistic Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanistic pathways of chemical reactions involving pyrazole derivatives. acs.orgresearchgate.net By modeling the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a step-by-step understanding of how reactants are converted into products. nih.govresearchgate.net

DFT calculations are commonly employed to investigate reaction mechanisms. acs.org For example, the mechanism of 1,3-dipolar cycloaddition reactions, a common method for synthesizing pyrazoles, has been studied computationally to explain the observed regioselectivity and stereoselectivity. acs.org These studies involve locating the transition state structures for the different possible reaction pathways and comparing their activation energies. The pathway with the lowest activation energy is predicted to be the most favorable.

In the context of this compound, computational studies could be used to investigate the mechanism of its synthesis. For example, the reaction of a β-keto-ester with sec-butylhydrazine to form the pyrazole ring involves several steps, including condensation, cyclization, and dehydration. Each of these steps can be modeled computationally to understand the reaction kinetics and to identify any potential intermediates. Similarly, the mechanism of the iodination reaction can be studied to understand the role of the iodinating agent and the influence of the substituents on the reaction rate.

Based on a thorough review of available scientific literature, detailed experimental data for the analytical and spectroscopic characterization of the specific compound this compound is not publicly available. Information regarding its specific NMR, mass spectrometry, infrared spectroscopy, X-ray crystallography, or chromatographic analysis could not be retrieved.

Therefore, it is not possible to provide a detailed article on the analytical and spectroscopic characterization methodologies for this particular compound as requested. Scientific articles and databases contain information on related pyrazole structures, but a dedicated study on this compound with the specified characterization data has not been published or indexed in the searched repositories.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(sec-Butyl)-4-iodo-5-methyl-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : Use ethyl acetoacetate and substituted hydrazines under reflux (e.g., ethanol, 80°C) to form the pyrazole core .
  • Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0–5°C to minimize side reactions .
  • sec-Butyl Group Incorporation : Employ alkylation with sec-butyl bromide in the presence of NaH/DMF (0°C to room temperature) .
  • Optimization : Adjust catalyst loading (e.g., CuSO₄ for click chemistry) and solvent polarity (THF vs. DMF) to improve regioselectivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve substituent positions (e.g., sec-butyl orientation) using single-crystal diffraction (e.g., CCDC deposition protocols) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups; δ 7.5–8.0 ppm for pyrazole protons) .
  • HRMS : Validate molecular ion peaks (expected [M+H]⁺ ≈ 293.02 g/mol) .

Q. What solvent systems stabilize this compound during storage?

  • Stability Studies :

  • Avoid protic solvents (e.g., methanol) to prevent nucleophilic displacement of iodine.
  • Use anhydrous DCM or THF under inert gas (N₂/Ar) at –20°C for long-term storage .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Suzuki-Miyaura : The iodine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
  • Limitations : Steric hindrance from the sec-butyl group may reduce coupling efficiency; use bulky ligands (XPhos) to mitigate this .

Q. What computational strategies predict the bioactivity of this compound?

  • In Silico Workflow :

  • Docking Studies : Target kinase domains (e.g., EGFR) using AutoDock Vina; prioritize the pyrazole core for H-bond interactions .
  • ADMET Prediction : Use SwissADME to assess logP (~3.2) and blood-brain barrier penetration (low likelihood due to iodine’s polarizability) .

Q. How to resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Case Study :

  • Anticancer Activity : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) and normalize for iodine’s radiosensitizing effects .
  • Confounding Factors : Control for substituent electronic effects (e.g., electron-withdrawing iodine vs. electron-donating methyl groups) .

Q. What strategies optimize regioselectivity in further functionalization?

  • Experimental Design :

  • Protection/Deprotection : Block the 5-methyl group with TBSCl before introducing new substituents at the 4-position .
  • Microwave Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) to minimize decomposition of the sec-butyl group .

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